N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
The compound N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide features a complex heterocyclic scaffold, combining a pyrrolo[3,2,1-ij]quinoline core with a sulfonamide substituent and a substituted pyrrolo[2,3-c]pyridine moiety. For instance, replacing the trihydropyrrole ring with a tetrahydropyridine heterocycle (as seen in the target compound) has been shown to enhance renal urinary function in preclinical studies . The sulfonamide group is critical for hydrogen bonding interactions with biological targets, while the ethyl-pyrrolopyridine side chain may influence pharmacokinetic properties such as lipophilicity and metabolic stability .
Properties
IUPAC Name |
N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-2-24-9-5-15-6-10-25(22(28)21(15)24)12-8-23-31(29,30)18-13-16-3-4-19(27)26-11-7-17(14-18)20(16)26/h5-6,9-10,13-14,23H,2-4,7-8,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLOVRKWCVQCAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C(=O)N(C=C2)CCNS(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound’s primary targets are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy.
Mode of Action
The compound interacts with FGFRs, inhibiting their activity. It exhibits potent activities against FGFR1, 2, and 3. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling. The compound inhibits this process, thereby disrupting the signaling pathway.
Biochemical Pathways
The affected pathway is the FGFR signaling pathway . This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes. Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have shown potent activities against FGFR1, 2, and 3. This suggests that N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide may interact with these enzymes and potentially others in the cell.
Cellular Effects
In vitro studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells. They also significantly inhibit the migration and invasion of these cells. It is possible that this compound may have similar effects on cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex heterocyclic compound that has garnered attention for its potential pharmacological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 393.46 g/mol. Its structure features multiple heterocyclic rings which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in the body. It has been suggested that the compound may act as an inhibitor of various kinases and enzymes involved in critical cellular processes.
Potential Targets
- D-amino acid oxidase (DAAO) : Inhibition of DAAO can enhance the bioavailability of D-serine, a neuromodulator involved in neurotransmission.
- Cyclin-dependent kinases (CDKs) : The compound may exhibit inhibitory effects on CDK activity, which is crucial for cell cycle regulation.
Pharmacological Activity
Recent studies have reported various pharmacological activities associated with this compound:
Anticancer Activity
Research indicates that derivatives related to this compound exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that certain analogs inhibit cancer cell proliferation with IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 and HCT116 .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.46 |
| HCT116 | 0.03 |
Neuroprotective Effects
The inhibition of DAAO by this compound suggests potential neuroprotective effects through the modulation of D-serine levels in the brain. Increased D-serine availability may enhance NMDA receptor signaling, which is vital for synaptic plasticity and cognitive functions .
Case Studies
Several case studies have highlighted the biological activity and therapeutic potential of this compound:
- Study on Anticancer Effects :
- Neuropharmacology Research :
Scientific Research Applications
Antibacterial Activity
The compound has shown potential as an antimicrobial agent. It operates by inhibiting bacterial growth through competitive inhibition of dihydropteroate synthetase. Research indicates that derivatives of this compound can effectively combat various bacterial strains, including those resistant to conventional antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 8 µg/mL |
| Staphylococcus aureus | 4 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. It has demonstrated significant inhibitory effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| Lung Cancer | 10 |
| Breast Cancer | 15 |
| Prostate Cancer | 12 |
| Colon Cancer | 8 |
Case Studies
-
Study on Anticancer Properties
- Objective : Evaluate the effects on lung and breast cancer cell lines.
- Results : The compound induced apoptosis with IC50 values ranging from 8 µM to 15 µM, indicating potent anticancer activity.
-
Evaluation of Antimicrobial Efficacy
- Objective : Assess antibacterial activity against resistant strains.
- Results : The compound exhibited MIC values below those of several standard antibiotics, demonstrating its potential as a novel antibacterial agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at specific positions on the pyrroloquinoline framework can enhance potency:
- Position Modifications : Alterations at positions 6 and 8 have been linked to improved inhibitory activity against targeted enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacological Analysis
The compound’s structural analogs can be categorized based on modifications to the sulfonamide substituent, heterocyclic core, or side chains. Below is a comparative analysis of key analogs:
*Diuretic efficacy is based on preclinical models (e.g., rat renal function assays).
†Estimated based on structural similarity to .
‡Predicted using computational tools (e.g., XLogP3).
Key Observations:
Sulfonamide Substituent: The target compound’s ethyl-pyrrolopyridine side chain confers higher lipophilicity (logP ~4.2) compared to the 4-phenoxyphenyl analog (logP 4.22), but the latter’s bulky aromatic group may reduce membrane permeability . Removal of the sulfonamide (e.g., in 898435-23-9) drastically reduces diuretic activity, underscoring its role in target binding .
Heterocyclic Core: Pyrrolo[3,2,1-ij]quinoline derivatives (target compound and G856-5651) exhibit superior diuretic activity over pyrido[3,2,1-ij]quinoline analogs, likely due to enhanced conformational flexibility . Pyrrolo[2,3-d]pyrimidines () are structurally distinct and target non-diuretic pathways, highlighting the specificity of the quinoline scaffold .
Pharmacokinetic Properties :
- The target compound’s logP (~4.2) suggests moderate blood-brain barrier penetration, which may be optimized by introducing polar groups (e.g., hydroxyls) without compromising activity .
Methodological Insights:
- Structural Confirmation : NMR (1H, 13C) and mass spectrometry () are critical for differentiating analogs, particularly in regions where chemical shifts vary due to substituent effects (e.g., positions 29–36 and 39–44 in related compounds) .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of this compound?
The synthesis involves multi-step pathways requiring precise control of reaction conditions (e.g., temperature, pH, solvent selection) to optimize yield and purity. Key steps include sulfonamide coupling and heterocyclic ring formation. Techniques like refluxing with POCl₃ for chlorination or using Pd-catalyzed cross-coupling reactions are critical. Post-synthesis purification often employs column chromatography or recrystallization .
Q. How is structural characterization of the compound performed?
High-resolution analytical techniques are essential:
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) identifies functional groups and confirms regiochemistry.
- HPLC ensures purity (>95% typically required for research-grade material).
- Mass spectrometry (HRMS/ESI-MS) validates molecular weight and fragmentation patterns .
Q. What solvent systems are optimal for solubility and stability studies?
Polar aprotic solvents (e.g., DMSO, DMF) are preferred for initial solubility screening. Stability is assessed under varying pH (2–12) and temperature (4–37°C) conditions, monitored via UV-Vis spectroscopy or LC-MS to detect degradation products .
Advanced Research Questions
Q. How can computational modeling guide reaction optimization for this compound?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. Tools like ICReDD integrate computational and experimental data to identify optimal conditions (e.g., solvent polarity, catalyst loading) and minimize side reactions .
Q. What strategies resolve contradictions in biological activity data across assays?
Discrepancies (e.g., IC₅₀ variability in kinase inhibition assays) may arise from differences in assay conditions (ATP concentration, pH). Systematic replication under standardized protocols (e.g., ATP titration, buffer composition adjustments) and orthogonal assays (SPR, cellular thermal shift) validate target engagement .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Core modifications : Replace the pyrrolo[2,3-c]pyridine moiety with related heterocycles (e.g., pyrazolo[3,4-d]pyrimidine) to assess potency changes.
- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the sulfonamide to enhance binding affinity.
- In silico docking : Use AutoDock or Schrödinger Suite to predict binding poses against target proteins (e.g., tyrosine kinases) .
Q. What methods mitigate impurities during large-scale synthesis?
- Process analytical technology (PAT) : Real-time monitoring via inline HPLC or Raman spectroscopy detects intermediates.
- Design of experiments (DoE) : Statistically optimize parameters (e.g., reaction time, stoichiometry) to suppress byproducts like des-ethyl analogs .
Q. How are metabolic stability and in vivo pharmacokinetics evaluated?
- Microsomal assays : Incubate with liver microsomes (human/rodent) to measure half-life (t₁/₂) and identify major metabolites via LC-MS/MS.
- In vivo PK : Administer in rodent models with serial blood sampling. Non-compartmental analysis calculates AUC, Cₘₐₓ, and clearance rates .
Contradiction Analysis & Reproducibility
Q. How should researchers address batch-to-batch variability in biological activity?
Q. What experimental designs validate target specificity in complex biological systems?
- CRISPR/Cas9 knockout models : Confirm loss of activity in target-deficient cell lines.
- Proteome-wide profiling : Utilize affinity pulldown coupled with mass spectrometry to identify off-target interactions .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
